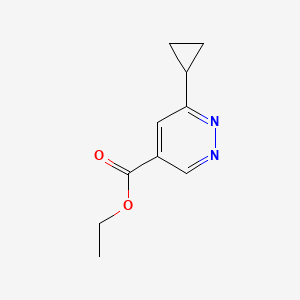
2-Amino-1-(3,4-diethoxypyrrolidin-1-yl)propan-1-one
Descripción general
Descripción
2-Amino-1-(3,4-diethoxypyrrolidin-1-yl)propan-1-one, also known as 3,4-diethoxypyrrolidin-1-yl)-2-amino-propan-1-one, is an organic compound with a molecular formula of C9H19NO2. It is a colorless solid with a melting point of 68-70°C. This compound has a wide range of applications in the scientific research field, including in the synthesis of pharmaceuticals, in biochemistry, and in the study of physiological effects.
Aplicaciones Científicas De Investigación
Antibacterial Activity
One of the significant applications of compounds similar to 2-Amino-1-(3,4-diethoxypyrrolidin-1-yl)propan-1-one is in the development of antibacterial agents. For instance, compounds with amino- and hydroxy-substituted cyclic amino groups, akin to the structure of the chemical , have shown promising antibacterial activities. This is highlighted in a study by Egawa et al. (1984) that discusses the synthesis and antibacterial activity of similar compounds. These compounds exhibited significant in vitro and in vivo antibacterial screenings, thereby indicating their potential as potent antibacterial agents (Egawa et al., 1984).
Cardioselectivity in Beta-Adrenoceptor Blocking Agents
The structural analogs of this compound have been studied for their role in the cardioselectivity of beta-adrenoceptor blocking agents. For example, compounds like 1-[(4-hydroxyphenethyl)amino]-3-(aryloxy)propan-2-ols have demonstrated substantial cardioselectivity when compared to those with different substituent groups. These studies suggest potential applications in developing cardioselective beta-blockers (Rzeszotarski et al., 1979).
Synthesis of Pyrimidine Derivatives
Another application is in the synthesis of pyrimidine derivatives. N-(4,4-diethoxybutyl)pyrimidin-2-amine, which bears structural resemblance, undergoes acid-catalyzed intramolecular cyclisation in the presence of phenols, leading to the formation of 2-(2-arylpyrrolidin-1-yl)pyrimidine derivatives. This process is important for the facile synthesis of these derivatives, which have various applications in medicinal chemistry (Gazizov et al., 2015).
Potential in Oncogenic Kinase Inhibition
A significant application area is in cancer research, where compounds containing 3-methoxy-2-aminopyridine structures are potent inhibitors of oncogenic kinases. For example, (S)-1-((4-(3-(6-Amino-5-methoxypyridin-3-yl)-1-isopropyl-1H-pyrazol-4-yl)pyrimidin-2-yl)amino)propan-2-ol has shown efficacy as an inhibitor of the bRAF oncogenic kinase, which is crucial in cancer treatment (Palmer et al., 2012).
Synthesis of Amino Alcohols
Compounds such as this compound are also pivotal in the synthesis of amino alcohols. A study by Jha et al. (2010) discusses a novel method for asymmetric synthesis of both syn/anti-1,3-amino alcohols using a similar process. These amino alcohols are significant in various chemical syntheses and pharmaceutical applications (Jha et al., 2010).
Mecanismo De Acción
Target of Action
Many compounds with similar structures are known to interact with various proteins, enzymes, or receptors in the body. The specific targets would depend on the exact structure and properties of the compound .
Mode of Action
The compound might interact with its targets by binding to them, thereby altering their function. This could lead to changes in cellular processes or signaling pathways .
Biochemical Pathways
The compound could potentially affect various biochemical pathways, depending on its targets. For example, it might inhibit or activate certain enzymes, leading to changes in the production of various biochemicals .
Pharmacokinetics
The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties would depend on its chemical structure. For example, its solubility could affect its absorption and distribution, while its chemical stability could affect its metabolism and excretion .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its targets and mode of action. These could range from changes in cell function to potential therapeutic effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
Propiedades
IUPAC Name |
2-amino-1-(3,4-diethoxypyrrolidin-1-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-4-15-9-6-13(11(14)8(3)12)7-10(9)16-5-2/h8-10H,4-7,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUZLFXWAYLJYBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CN(CC1OCC)C(=O)C(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![4-cyclopentyl-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1491895.png)







